molecular formula C23H27NO3 B12786494 2-Ethyl-3-quinuclidyl benzilate CAS No. 102338-77-2

2-Ethyl-3-quinuclidyl benzilate

Cat. No.: B12786494
CAS No.: 102338-77-2
M. Wt: 365.5 g/mol
InChI Key: UWUJLHYQCAEYBJ-UHFFFAOYSA-N
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Description

Historical Context of Anticholinergic Agent Research and Development

The exploration of agents that interfere with the action of acetylcholine (B1216132), the first neurotransmitter to be discovered, has a long and rich history. nih.gov This journey has been pivotal in understanding the complexities of the nervous system and has paved the way for the development of numerous therapeutic agents.

Early Investigations into Heterocyclic Amino Esters

The quest for compounds that could modulate cholinergic transmission led researchers to synthesize and study a wide array of heterocyclic amino esters. Early investigations, dating back to the mid-20th century, were often driven by the search for novel antispasmodic agents to treat gastrointestinal disorders. ncats.io These efforts were inspired by the structures of naturally occurring anticholinergic alkaloids like atropine (B194438) and scopolamine, which are esters of tropic acid. nih.gov Scientists systematically modified the amino alcohol and acid portions of these molecules, leading to the creation of compounds with varying potencies and durations of action. nih.gov Among the various heterocyclic ring systems explored, the rigid conformation of the quinuclidine (B89598) nucleus was found to confer particularly high potency. nih.gov

Role of Quinuclidinyl Benzilates as Research Probes for Cholinergic Systems

The development of 3-quinuclidinyl benzilate (QNB) in 1951 by Hoffmann-La Roche marked a significant milestone. ncats.io Its high affinity and specificity for muscarinic acetylcholine receptors made it an exceptional tool for probing the cholinergic system. ncats.ionih.gov By radiolabeling QNB with isotopes such as tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]), researchers could quantitatively measure the density and distribution of muscarinic receptors in various tissues, including the brain. ncats.ionih.gov This technique, known as radioligand binding assay, revolutionized the study of receptors and their role in neurotransmission. ncats.ionih.gov QNB's ability to cross the blood-brain barrier further enabled in vivo studies, allowing for the visualization of muscarinic receptors in the living brain through techniques like autoradiography. ncats.ionih.gov These studies provided crucial insights into the involvement of the cholinergic system in cognitive functions, and its dysregulation in neurodegenerative disorders. nih.govcambridge.org

Evolution of Receptor Ligand Studies Utilizing Quinuclidinyl Benzilates

The use of quinuclidinyl benzilates as research ligands has evolved significantly over time. Initially employed in simple binding assays to quantify receptor numbers in tissue homogenates, their application has expanded to more sophisticated techniques. nih.gov Kinetic studies of QNB binding have revealed complex interactions with the muscarinic receptor, suggesting that the simple one-step binding model is inadequate and that the receptor may possess multiple binding sites or undergo conformational changes upon ligand binding. nih.gov Furthermore, the development of positron emission tomography (PET) has allowed for non-invasive imaging of cholinergic receptors in the human brain, with some PET probes being derivatives or analogues of quinuclidinyl benzilates. semanticscholar.org These advanced imaging techniques continue to provide invaluable information on the role of cholinergic receptors in health and disease. semanticscholar.org

Overview of 2-Ethyl-3-quinuclidyl Benzilate within the Quinuclidinyl Benzilate Class

Within the broader family of quinuclidinyl benzilates, this compound stands out as a specific analogue with distinct structural and pharmacological properties. Its study contributes to a more nuanced understanding of structure-activity relationships within this class of compounds.

Structural Classification within Anticholinergic Compounds

This compound is classified as a synthetic anticholinergic agent. More specifically, it is an ester of benzilic acid and a substituted quinuclidinol. The defining features of its structure are:

A quinuclidine ring: A bicyclic amine that provides a rigid framework.

An ethyl group at the 2-position of the quinuclidine ring: This substitution distinguishes it from the more widely studied 3-quinuclidinyl benzilate.

A benzilate moiety: Derived from benzilic acid, this bulky group is crucial for its antagonist activity at the muscarinic receptor.

An ester linkage: Connecting the quinuclidinol and benzilate parts of the molecule.

Like other potent anticholinergic glycolate (B3277807) esters, this compound contains asymmetric carbons, leading to the existence of optical isomers with potentially different biological activities. nih.gov It acts as a competitive antagonist at muscarinic acetylcholine receptors, meaning it binds to the same site as the endogenous neurotransmitter acetylcholine but does not activate the receptor, thereby blocking its action. nih.govscispace.com

Significance as a Model Research Compound in Pharmacology

The significance of this compound and its parent compounds in pharmacological research is multifaceted. The systematic modification of the quinuclidine ring and the acid moiety allows for detailed exploration of structure-activity relationships. nih.gov For instance, the introduction of an ethyl group at the 2-position can influence the compound's potency, duration of action, and selectivity for different muscarinic receptor subtypes. nih.gov

The study of such analogues helps to map the binding pocket of the muscarinic receptor and understand the molecular determinants of ligand recognition and receptor activation. This knowledge is crucial for the rational design of new drugs targeting the cholinergic system with improved efficacy and reduced side effects. While much of the foundational research has been conducted with 3-quinuclidinyl benzilate, the investigation of related compounds like the N-ethyl and N-propyl analogues of 3-piperidyl benzilate highlights the ongoing effort to develop more selective and potent ligands for research and potential therapeutic applications. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102338-77-2

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

(2-ethyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C23H27NO3/c1-2-20-21(17-13-15-24(20)16-14-17)27-22(25)23(26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21,26H,2,13-16H2,1H3

InChI Key

UWUJLHYQCAEYBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

General Synthetic Routes for Quinuclidinyl Benzilates

Quinuclidinyl benzilates are typically synthesized through the esterification of a 3-quinuclidinol (B22445) derivative with benzilic acid or its derivatives. researchgate.netgoogle.com This fundamental reaction can be approached in several ways, primarily involving transesterification or direct esterification methods.

The esterification of 3-quinuclidinol with benzilic acid is a common method for producing quinuclidinyl benzilates. google.comgoogle.com A prevalent approach is transesterification, where a lower alkyl ester of benzilic acid, such as methyl benzilate or ethyl benzilate, reacts with 3-quinuclidinol in the presence of a catalyst. google.comgoogle.com This method is often preferred due to the challenges associated with the direct esterification of amino alcohols. google.com The reaction is typically carried out at reflux temperature in a suitable solvent, allowing for the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) to drive the reaction to completion. google.com

Another approach involves the use of an acid chloride derivative of benzilic acid, which can react with 3-quinuclidinol. However, this method can be complicated by the reactivity of the amino alcohol.

The introduction of an ethyl group at the 2-position of the quinuclidine (B89598) ring necessitates specific synthetic strategies, beginning with the synthesis of the corresponding precursor, 2-ethyl-3-quinuclidinol.

The synthesis of 2-Ethyl-3-quinuclidyl benzilate begins with the preparation of its key precursors: 2-ethyl-3-quinuclidinol and benzilic acid.

2-Ethyl-3-quinuclidinol: The synthesis of this precursor is a multi-step process. While specific literature on the direct synthesis of 2-ethyl-3-quinuclidinol is not readily available, analogous syntheses of substituted quinuclidinols suggest that it could be prepared from a suitable substituted pyridine (B92270) or piperidine (B6355638) derivative through a series of cyclization and reduction reactions. One general method for creating the quinuclidine core involves Dieckmann condensation of dicarboxylic acid esters of the piperidine series to form a bicyclic ketone, which is then reduced to the corresponding alcohol. researchgate.net

Benzilic Acid: Benzilic acid is commercially available but can also be synthesized in the laboratory. A common method is the benzilic acid rearrangement of benzil (B1666583), which is an α-diketone. This rearrangement is typically base-catalyzed, involving the treatment of benzil with a strong base like potassium hydroxide.

The efficiency of the transesterification reaction to form quinuclidinyl benzilates is highly dependent on the choice of catalyst and solvent.

Catalysts: Alkali metal alcoholates, such as sodium methylate or sodium ethylate, are frequently used as catalysts in the transesterification process. google.com The amount of catalyst can vary, with some procedures using catalytic amounts (7-15 molar percent of metallic sodium based on the methyl benzilate) while others employ a molar excess. google.comgoogle.com The use of metallic sodium directly has also been reported. google.com

Reaction Solvents: Inert anhydrous aliphatic hydrocarbon solvents like heptane (B126788) or toluene (B28343) are commonly employed. google.comgoogle.com The solvent choice is crucial as it facilitates the azeotropic removal of the alcohol byproduct, thereby shifting the equilibrium towards the product side. google.com For instance, when using heptane with methyl benzilate and sodium methylate, the initial reflux occurs at a lower temperature and gradually increases as the reaction progresses. google.com

Table 1: Reaction Conditions for the Synthesis of 3-Quinuclidinyl Benzilate via Transesterification

ReactantsCatalystSolventTemperatureReaction TimeYieldReference
3-Quinuclidinol, Methyl BenzilateSodium MethylateHeptaneReflux (starts at ~60°C, rises to ~91°C)~30 minutes84% google.com
3-Quinuclidinol, Methyl BenzilateMetallic Sodium (7-15 mol%)n-HeptaneReflux2.5 - 24 hoursUp to 94% google.com
3-Quinuclidinol, Methyl BenzilateSodium EthylateTolueneRefluxNot SpecifiedHigh google.com

This table is interactive. You can sort and filter the data.

Specific Approaches for this compound Synthesis

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

This compound possesses multiple chiral centers, leading to the possibility of several stereoisomers. The biological activity of these stereoisomers can differ significantly, making stereoselective synthesis and chiral resolution crucial for obtaining enantiomerically pure compounds. researchgate.netopcw.org

The synthesis of this compound without stereochemical control will result in a mixture of enantiomers and diastereomers. opcw.org The two chiral centers in the 3-quinuclidinol portion and the chiral center in the benzilate moiety (if substituted asymmetrically) contribute to this complexity.

For quinuclidinyl benzilates in general, it has been shown that the esters derived from (R)-3-quinuclidinol exhibit greater affinity for certain receptors compared to their (S) counterparts. researchgate.net This highlights the importance of controlling the stereochemistry of the quinuclidinol precursor.

Methods for achieving enantiomeric purity include:

Asymmetric Synthesis: This involves using chiral catalysts or starting materials to favor the formation of one stereoisomer over others. For example, the asymmetric reduction of a prochiral ketone precursor to 2-ethyl-3-quinuclidinone could yield a specific enantiomer of 2-ethyl-3-quinuclidinol.

Chiral Resolution: This technique separates a racemic mixture into its individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer. For instance, racemic 3-quinuclidinol can be resolved using tartaric acid. google.com

The production of specific diastereomers of this compound would involve reacting an enantiomerically pure 2-ethyl-3-quinuclidinol with an enantiomerically pure benzilic acid derivative (if applicable). Standard synthetic pathways typically produce a racemic mixture of stereoisomers. opcw.org

Impact of Stereochemistry on Molecular Interaction Profiles

The three-dimensional arrangement of atoms in quinuclidinyl benzilate derivatives is a critical determinant of their interaction with biological targets, particularly muscarinic receptors. The existence of chiral centers in both the quinuclidine and benzilate moieties leads to multiple stereoisomers, each with a potentially distinct molecular interaction profile.

Quantum mechanical calculations and experimental observations have shown that the spatial relationship between the nitrogen atom of the quinuclidine ring and the ester oxygen is crucial for binding to the cholinergic receptor. researchgate.netpnas.org The transition from agonist molecules (like acetoxy derivatives) to antagonist molecules (like benzilate derivatives) involves the addition of bulky, hydrophobic phenyl groups and an increase in molecular rigidity. pnas.org This structural change significantly influences how enantiomers interact with the receptor.

Discrepancies in the relative activity between enantiomers of agonists and their corresponding antagonist counterparts have been observed. pnas.org For instance, while one enantiomer of an agonist might be significantly more potent than the other, the difference in potency between the corresponding enantiomers of the antagonist may be different. This has been attributed to the bulky nature of the quinuclidine fragment and the benzilate group, which can introduce steric hindrance and interfere with the drug-receptor complex in a stereospecific manner. pnas.org The investigation of stereoisomers helps to define the structural requirements for antagonism, highlighting how factors like steric hindrance and molecular rigidity contribute to the molecule's biological activity. researchgate.netpnas.org

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structural requirements for activity and discover new therapeutic leads, extensive synthetic programs have been undertaken to create analogues of quinuclidinyl benzilates. dtic.mil These studies typically involve systematic modifications of the two primary components of the molecule: the benzilate moiety and the quinuclidine ring system. dtic.mil

The benzilate portion of the molecule offers numerous sites for chemical alteration to probe its structure-activity relationship (SAR). Research has demonstrated that the muscarinic receptor can accommodate various substitutions on the phenyl rings and even the replacement of a phenyl ring with other groups. nih.gov

In one series of studies, analogues of 3-quinuclidinyl benzilate (QNB) were synthesized with modifications to the acid moiety. nih.gov These included introducing halogen substituents (ortho, meta, or para) on one of the phenyl rings or replacing a phenyl ring entirely with an alkyl group. nih.gov Competition studies revealed that the binding affinities of these analogues spanned a significant range, indicating that the receptor is sensitive to these structural changes. nih.gov For example, replacing a phenyl group with a cyclopentyl group resulted in a compound with very high affinity, while replacement with a 2-propargyl group led to a compound with low affinity. nih.gov

Another approach involved condensing 3-quinuclidyl acetate (B1210297) with benzophenone (B1666685) in the presence of sodamide in liquid ammonia (B1221849) to successfully prepare the desired ester. dtic.mil These synthetic efforts highlight the versatility of the benzilate moiety for modification to fine-tune the molecule's interaction with its receptor.

Table 1: Impact of Benzilate Moiety Modifications on Muscarinic Receptor Affinity

Analogue NameModification to Benzilate MoietyRelative Affinity
3-Quinuclidinyl α-hydroxy-α-cyclopentylphenylacetateOne phenyl ring replaced by a cyclopentyl group. nih.govHighest Affinity
3-Quinuclidinyl α-hydroxy-α-2-propargylphenylacetateOne phenyl ring replaced by a 2-propargyl group. nih.govLowest Affinity
Halogenated AnaloguesHalogen placed at ortho, meta, or para position of one phenyl ring. nih.govVariable Affinity

The quinuclidine aminoalcohol portion of the molecule has also been a target for structural variation. dtic.mil A key objective of these modifications is to alter the rigidity and the spatial relationship between the nitrogen atom and the ester oxygen, which are critical for receptor binding. dtic.mil

One notable example is the synthesis of a 2-quinuclidylmethyl ester. dtic.mil This compound retains the fundamental quinuclidinyl aminoalcohol structure but lacks the fixed interatomic relationship between the nitrogen and oxygen that is characteristic of the 3-quinuclidyl esters. dtic.mil The synthesis began with Ethyl 2-quinuclidyl carboxylate, which was reduced to the corresponding carbinol (2-hydroxymethylquinuclidine) using lithium aluminum hydride. dtic.mil Subsequent esterification with benzilic acid, catalyzed by sodium methylate, yielded the target 2-quinuclidylmethyl benzilate. dtic.mil The altered spatial arrangement in this analogue provides valuable insight into the conformational requirements for receptor interaction.

Radiolabeled versions of quinuclidinyl benzilate and its derivatives are indispensable tools for studying muscarinic receptors. nih.govtemple.edu These radioligands allow for direct measurement of receptor density (Bmax) and binding affinity (Kd) in tissues and cells. nih.gov [3H]3-Quinuclidinyl benzilate ([3H]QNB) is a classic high-affinity radioligand used extensively to map the distribution of muscarinic receptors in the brain and peripheral tissues. temple.edunih.gov

The development of new radioligands often focuses on introducing radioactive isotopes of halogens, such as Iodine-123 (¹²³I), for imaging techniques like single-photon emission computed tomography (SPECT). google.com However, direct radioiodination can be challenging. To overcome this, a method has been developed involving stannylated precursors. google.com This involves synthesizing a 4'-halo-3-quinuclidinyl benzilate, which is then reacted with a hexaalkylditin compound (e.g., (SnR₃)₂) in the presence of a palladium catalyst to create a stannylated intermediate. google.com

This stannylated 3-quinuclidinyl benzilate can then be rapidly and efficiently iodinated to produce the desired radiohalogenated ligand (*AQNB, where *A is a radioactive halogen). google.com This method allows for high radiolabeling yields (up to 80%) in a short time, making it suitable for preparing radiotracers for immediate use. google.com Such reporter ligands are crucial for quantitative autoradiography and in vitro binding assays that underpin much of the pharmacological understanding of these compounds. nih.govnih.gov

Molecular Structure, Conformation, and Energetics

Theoretical Conformational Analysis of 2-Ethyl-3-quinuclidyl Benzilate

A molecule's conformation, the spatial arrangement of its atoms, is not static. It can adopt various shapes due to the rotation around single bonds. A theoretical conformational analysis seeks to identify the most stable of these arrangements, known as preferred conformations, and the energy required to transition between them, referred to as rotational barriers.

The structure of this compound is characterized by a rigid bicyclic quinuclidine (B89598) core, a flexible ester linkage, and two bulky phenyl rings attached to a hydroxylated carbon. The primary sources of conformational flexibility are the rotation around the C-O bond of the ester group and the C-C bonds of the ethyl group.

The most stable conformation would likely seek to minimize steric hindrance. This means the bulky benzilate group and the ethyl group would orient themselves to be as far apart as possible. The rotational barriers between different conformations are determined by the energy required to overcome steric clashes and torsional strain as the groups rotate past one another. While specific values for this compound are not published, these barriers are expected to be in the range of several kilocalories per mole, typical for rotations around single bonds in organic molecules.

The substituents on the quinuclidine ring and the benzilate moiety significantly impact the molecule's geometry. The rigid quinuclidine cage, a bicyclo[2.2.2]octane system, has a defined three-dimensional structure. The introduction of the ethyl group at the 2-position will cause some distortion of the bond angles and lengths within the ring to accommodate its steric bulk.

Electronic Structure and Electrostatic Potential Maps

The distribution of electrons within a molecule dictates its reactivity and how it interacts with other molecules. Electrostatic potential maps are a powerful tool for visualizing these electronic properties.

The electron density in this compound is not uniformly distributed. Regions with high electron density are typically found around electronegative atoms like oxygen and nitrogen, as well as in the delocalized π-systems of the phenyl rings. The nitrogen atom in the quinuclidine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. The oxygen atoms of the ester and hydroxyl groups also have high electron density due to their lone pairs. The phenyl rings have a cloud of π-electrons above and below the plane of the rings.

An electrostatic potential map visually represents the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are attractive to positive charges. In this compound, these would be concentrated around the ester and hydroxyl oxygen atoms.

Conversely, regions of positive potential (typically colored blue) are electron-poor and are attractive to negative charges. The hydrogen atom of the hydroxyl group would be a site of positive potential, making it a potential hydrogen bond donor. The area around the positively charged nitrogen atom (in its protonated form) would also be a significant site of positive electrostatic potential. These electrostatic features are crucial for understanding how the molecule might interact with biological targets, such as receptors.

Intermolecular Interactions and Solvation Effects

The way a molecule interacts with its neighbors and with a solvent is fundamental to its physical and chemical properties.

This compound can engage in several types of intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The ester group's oxygen atoms can act as hydrogen bond acceptors. The phenyl rings can participate in π-π stacking interactions with other aromatic systems. Van der Waals forces, arising from temporary fluctuations in electron density, will also be present between all parts of the molecule.

Pharmacological Characterization: Receptor Interaction Mechanisms

Muscarinic Acetylcholine (B1216132) Receptor Binding Kinetics and Thermodynamics

The interaction of quinuclidinyl benzilate derivatives with muscarinic receptors is a complex process that goes beyond a simple one-step binding event. nih.gov Kinetic and thermodynamic studies reveal a multi-step mechanism involving conformational changes in the receptor upon ligand binding.

Binding Affinity and Dissociation Kinetics of 2-Ethyl-3-quinuclidyl Benzilate and Related Ligands

Research on the binding kinetics of quinuclidinyl benzilate (QNB) and its methiodide enantiomers at neuronal (M1), cardiac (M2), and pancreatic (M3) muscarinic receptors has provided significant insights. nih.gov The association rate constants for these ligands were found to be dependent on the receptor subtype. For instance, the association was slower with M3 receptors (1-9 x 10⁵ M⁻¹ sec⁻¹) compared to M1 and M2 receptors (1-5 x 10⁶ M⁻¹ sec⁻¹). nih.gov Interestingly, no significant difference was observed between the association rate constants of the R- and S-enantiomers of either QNB or its methiodide derivative at any of the studied subtypes. nih.gov Any observed receptor stereoselectivity was attributed to differences in the dissociation rate constants of the unlabeled drugs. nih.gov

Studies using radiolabeled QNB ([³H]QNB) have demonstrated its high affinity for muscarinic receptors. In rat brain homogenates, the dissociation constant (Kd) for [³H]-(-)-QNB binding was found to be significantly lower than in intact brain slices, suggesting differences in binding properties between these preparations. nih.gov Furthermore, the potency of various muscarinic ligands as inhibitors of [³H]-(-)-QNB binding was consistently lower in slices compared to homogenates. nih.gov

Kinetic Mechanisms of Ligand-Receptor Complex Formation

The binding of quinuclidinyl benzilate to muscarinic receptors is not a simple, one-step process. nih.gov A proposed kinetic model suggests a two-step mechanism. The initial step is a rapid pre-equilibrium, which is then followed by a slow, ligand-induced conformational change of the receptor-ligand complex. elsevierpure.com This model helps to explain the complex dissociation kinetics observed in the presence of competing ligands. elsevierpure.com The kinetic analysis highlights that a simple one-step equilibrium binding model is inadequate to fully describe the interaction of l-quinuclidinyl benzilate with the muscarinic receptor. nih.gov This inadequacy may account for the variability in reported dissociation constant (Kd) values and the different patterns observed in the dissociation of the receptor-ligand complex. nih.gov

Evidence for Multiple Binding Sites on Muscarinic Receptors

There is growing evidence for the existence of multiple binding sites on muscarinic receptors. nih.govelsevierpure.com The complex behavior of the dissociation rate constant for [³H]quinuclidinyl benzilate in the presence of competing ligands suggests that at high concentrations, these ligands may bind to a second, low-affinity site on the receptor protein. elsevierpure.com This binding to a secondary site could alter the properties of the high-affinity site. elsevierpure.com

Further evidence comes from studies on the M4 muscarinic acetylcholine receptor, which have investigated the interactions between two distinct allosteric sites. nih.gov Allosteric modulators can exhibit varying degrees of cooperativity with the orthosteric site depending on the chemical nature of the orthosteric radioligand used, such as [³H]N-methylscopolamine ([³H]NMS) versus [³H]quinuclidinylbenzilate ([³H]QNB). nih.gov For example, negative cooperativity was observed for the combination of WIN 62,577 and [³H]QNB at the M4 mAChR. nih.gov These findings provide insight into the complex interactions between different binding sites on the M4 mAChR and how these interactions are influenced by the occupancy of the primary (orthosteric) binding site. nih.gov The structure of the M2 receptor reveals that the antagonist 3-quinuclidinyl-benzilate binds within a long aqueous channel, and a binding site for allosteric ligands has been identified near the entrance of this pocket. nih.gov

Receptor Selectivity Profiling

Interaction with Muscarinic Receptor Subtypes (M1-M5)

Quinuclidinyl benzilate and its analogs generally act as non-selective competitive antagonists at muscarinic acetylcholine receptors. nih.gov However, efforts have been made to develop subtype-selective antimuscarinic agents by modifying the structure of QNB. nih.gov For example, replacing one of the phenyl groups with less lipophilic heterocyclic moieties has led to novel analogs with slight selectivity for M1 receptors. nih.gov

The five muscarinic receptor subtypes are coupled to different signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the stimulation of phospholipase C. temple.edu In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. temple.edu While M5 receptors primarily couple through Gq/11, there is some evidence suggesting they can also couple to Gsα to activate adenylate cyclase, distinguishing them from M1 and M3 receptors in this regard. nih.gov

Interactive Data Table: Binding Affinity of QNB Analogs at Muscarinic Receptor Subtypes

CompoundReceptor SubtypePotency (Relative to BrQNB)
2-thienyl derivativeM12-fold greater
2-thienyl derivativeM24-fold greater

This table is based on data from a study on novel heterocyclic QNB analogues. nih.gov

Differentiation from Nicotinic Acetylcholine Receptor Interactions

The cholinergic system includes both muscarinic and nicotinic acetylcholine receptors (nAChRs). temple.edu These two receptor families are fundamentally different. Muscarinic receptors are G-protein coupled receptors, while nicotinic receptors are ligand-gated ion channels. temple.edumdpi.com Nicotinic receptors are pentameric membrane proteins that form cation channels. temple.edu While acetylcholine is the endogenous ligand for both receptor types, compounds like this compound exhibit a high degree of selectivity for muscarinic receptors. temple.edu

Nicotinic receptors are themselves composed of various subunits (α2-α10 and β2-β4 in neurons), which assemble into different receptor subtypes with distinct pharmacological properties. nih.govfrontiersin.org The binding of ligands to nAChRs occurs at an interface between subunits. frontiersin.org While some neuromuscular blocking agents, which are nicotinic antagonists, can show affinity for M2 muscarinic receptors, the benzilate-based compounds discussed here are primarily characterized by their potent antagonism at muscarinic, not nicotinic, receptors. mdpi.com

Ligand-Induced Receptor Conformational Changes and Dynamics

Upon binding, this compound induces and stabilizes a receptor conformation that is distinct from both the unbound (apo) state and the agonist-bound (active) state. This induced conformation is central to its antagonistic properties. The kinetic analysis of the interaction of the closely related compound, l-quinuclidinyl benzilate, with the muscarinic receptor suggests a complex process that involves a consequential isomerization of the receptor-ligand complex. nih.gov This indicates that the binding is not a simple one-step event but involves a subsequent change in the receptor's shape. nih.gov

This increased rigidity is a key factor in its antagonistic activity. pnas.org While an agonist must induce a specific conformational change in the receptor to trigger a biological response, the rigid structure of an antagonist like this compound interferes with this process. pnas.orgresearchgate.net The molecule's inflexibility contributes to its ability to bind to the receptor's active site while preventing the receptor from adopting the precise activated state necessary for signal propagation. pnas.org

Table 1: Comparison of Agonist and Antagonist Structural Effects
Compound TypeKey Structural GroupMolecular CharacteristicEffect on Receptor
Agonist (e.g., Acetoxy Quinuclidine)Acetate (B1210297)FlexibleInduces active conformational change
Antagonist (e.g., Quinuclidinyl Benzilate)BenzilateRigidInterferes with active conformational change pnas.orgresearchgate.net

The binding of this compound significantly influences the physical rearrangement of the receptor protein. Structural factors, including the bulky benzilate group, are thought to prevent the necessary structural rearrangements within the drug-receptor complex that are essential for activation. pnas.org This interference effectively locks the receptor in an inactive or non-signaling state.

Studies on the muscarinic M2 receptor, co-crystallized with the similar antagonist 3-quinuclidinyl benzilate (QNB), have provided a high-resolution view of this interaction. The antagonist binds within the orthosteric binding pocket, located deep within a channel that extends through the membrane. scribd.com The dissociation of the bound antagonist is restricted by an overlying "hydrophobic cap" formed by tyrosine residues. scribd.com This structural arrangement stabilizes a non-productive conformation of the receptor, highlighting how the antagonist's presence directly governs the receptor's structural dynamics to prevent its activation.

Investigation of Allosteric Modulation at Muscarinic Receptors

Allosteric modulators are ligands that bind to a secondary (allosteric) site on a receptor, distinct from the primary (orthosteric) site where endogenous ligands like acetylcholine bind. mdpi.commdpi.com This binding induces a conformational change that can either enhance (positive cooperativity) or diminish (negative cooperativity) the binding or efficacy of the orthosteric ligand. mdpi.comsemanticscholar.org

Research indicates that this compound functions as a classical orthosteric antagonist, binding to the same site as acetylcholine. nih.govnih.gov Its role in the study of allosterism is primarily as a tool to probe the interactions between the orthosteric and allosteric sites. For instance, the agonist-like effects of allosteric modulators such as alcuronium (B1664504) are not prevented by the presence of quinuclidinyl benzilate, demonstrating that the two compounds bind to spatially distinct sites on the receptor. nih.gov

However, the binding at these two sites is not independent. Studies have shown that orthosteric antagonists, including N-methylquinuclidinyl benzilate and quinuclidinyl benzilate, can display negative binding cooperativity with allosteric modulators like alcuronium. mdpi.com This means that the binding of the orthosteric antagonist to its site can decrease the affinity of the allosteric modulator for its site, and vice-versa. This reciprocal interaction is mediated through conformational changes transmitted through the receptor protein, underscoring the intricate communication between different domains of the receptor.

Table 2: Interaction of Quinuclidinyl Benzilate with Allosteric Modulators
Orthosteric LigandAllosteric ModulatorInteraction TypeObserved Effect
Quinuclidinyl BenzilateAlcuroniumNegative CooperativityBinding of one ligand reduces the affinity for the other mdpi.com
Quinuclidinyl BenzilateGallamineAllosteric InteractionLigands bind to spatially distinct sites nih.gov

Structure Activity Relationship Sar and Pharmacophore Modeling

Elucidation of Key Structural Features for Muscarinic Antagonism

The potent antagonist activity of compounds like 2-Ethyl-3-quinuclidyl benzilate at muscarinic receptors is not coincidental but rather the result of specific, evolutionarily conserved structural motifs that optimize receptor binding and inhibition.

The benzilate ester moiety is a cornerstone of high-affinity muscarinic antagonism. The transition from simpler esters, like acetates which can act as agonists, to the bulkier and more rigid benzilate esters dramatically shifts the pharmacological profile towards antagonism. pnas.org This is attributed to several factors:

Increased Molecular Rigidity and Hydrophobicity: The two phenyl rings and the hydroxyl group of the benzilate moiety introduce significant bulk and hydrophobicity. pnas.org This structure is thought to bind within a deep aqueous channel of the muscarinic receptor. mdpi.com This binding contributes to preventing the conformational changes in the receptor that are necessary for activation by an agonist. pnas.org

Antagonistic Potential Amplification: These structural characteristics are believed to amplify the molecule's antagonistic potential. They likely achieve this by preventing the structural rearrangement required for receptor activation and by enabling additional binding interactions in peripheral regions of the receptor site. pnas.org

Essential Moiety: The ester of benzilic acid is a fundamental component of the molecule's structure, and along with the amino alcohol portion, forms the basis of its potent anticholinergic activity. wikipedia.org For potent psychotropic and anticholinergic action, one of the R groups on the glycolic acid moiety should be an unsubstituted phenyl group, while the other should be a cycloalkyl, alkynyl, or another unsubstituted phenyl group. nih.gov

Structural Scaffold: The quinuclidine (B89598) (1-azabicyclo[2.2.2]octane) system is a chemically stable, highly symmetrical heterocyclic structure. mdpi.com This rigidity is crucial, as it reduces the conformational flexibility of the molecule, which has been shown to enhance affinity compared to more flexible cyclic structures. mdpi.com The quinuclidine core is considered a good scaffold for cholinesterase binding. mdpi.com

Cationic Head: The nitrogen atom within the quinuclidine ring is a key pharmacophoric element. At physiological pH, this nitrogen is protonated, carrying a positive charge. This cationic head is believed to mimic the quaternary nitrogen of the endogenous neurotransmitter, acetylcholine (B1216132), allowing it to bind to the anionic site of the muscarinic receptor. temple.edu

Duration of Action: SAR studies have indicated that the type of heterocyclic amino group influences the duration of action. Quinuclidinyl derivatives tend to be longer-acting compared to their piperidyl or tropanyl counterparts. nih.gov The fixed interatomic relationship between the nitrogen and the ester oxygen, enforced by the rigid bicyclic system, is a characteristic feature of these potent esters. dtic.mil

Comparative SAR Studies with Related Anticholinergic Compounds

To better understand the unique properties of quinuclidinyl benzilates, researchers have compared their activity with structurally related molecules containing different bicyclic or monocyclic amino alcohol cores.

Comparative studies between quinuclidine, tropine (B42219) (found in atropine), and piperidine-based benzilates reveal subtle but important structural nuances that affect biological activity.

Behavioral Potency Correlation: In studies attempting to correlate the behavioral potencies of a series of glycolate (B3277807) esters with their physical constants, an excellent correlation was found for quinuclidinyl and piperidyl esters. However, this correlation was not observed for esters containing other heterocyclic amino rings like tropanol. nih.gov

Structural Interference: The agonist acetate (B1210297) and antagonist benzilate esters of quinuclidine, tropine, and pseudotropine have been compared to characterize structural factors that interfere with receptor activation. researchgate.net The bulkier supporting structure of the quinuclidine fragment, compared to tropine, may contribute to a greater interference with the intrinsic activity of the drug, thus enhancing its antagonistic profile. pnas.org

Receptor Binding Affinity: While direct comparisons of binding affinities can be complex, studies on related compounds provide insights. For instance, azaprophen, a tropane (B1204802) derivative, was found to be significantly more potent than atropine (B194438) and was compared to quinuclidinyl benzilate in molecular modeling studies. nih.gov

Table 1: Comparative Activity of Anticholinergic Esters

Compound Class Heterocyclic Ring Key SAR Finding Reference
Glycolate Esters Quinuclidinyl Longer duration of action compared to tropanyl or piperidyl derivatives. nih.gov nih.gov
Glycolate Esters Piperidyl Excellent correlation between behavioral potency and physical constants. nih.gov nih.gov
Glycolate Esters Tropanyl Poor correlation between behavioral potency and physical constants. nih.gov nih.gov
Benzilate Esters Quinuclidine vs. Tropine Differences in the bulk of the bicyclic system affect antagonism. pnas.orgresearchgate.net pnas.orgresearchgate.net

The stereochemistry of this compound and related compounds is a critical determinant of their biological activity. The separation and testing of individual isomers and enantiomers have revealed significant differences in potency and receptor affinity.

Enantiomeric Potency: The muscarinic receptor exhibits high stereospecificity. For 3-quinuclidinyl benzilate, the (-) isomer demonstrates a binding affinity for synaptic-membrane preparations from the rat caudate nucleus that is approximately 50 times greater than that of the (+) isomer. nih.gov In another study, the (-) isomer of 3-diphenylacetyl qunuclidine showed 25 times the antispasmodic potency of its (+) counterpart. nih.gov

Receptor Binding Stereoselectivity: This difference in binding affinity between enantiomers is a hallmark of interaction with chiral biological macromolecules like receptors. The higher potency of one enantiomer over the other provides strong evidence for a specific, three-point interaction with the receptor surface. jneurosci.org

Psychomimetic vs. Cholinergic Activity: The study of isomers and enantiomers has been crucial in dissecting the structural requirements for cholinergic and psychomimetic effects. These studies help identify the structural factors that interfere with the conformational changes at the receptor necessary for an agonist response, thereby defining an antagonist. pnas.orgresearchgate.net The discrepancy in the relative activity of enantiomers for agonist (acetoxy) versus antagonist (benziloxy) derivatives highlights the different reactivity requirements for the two types of molecules. pnas.org

Table 2: Stereoselectivity of Quinuclidine Derivatives at Muscarinic Receptors

Compound Isomer Comparison Observed Potency/Affinity Difference Tissue/Test Reference
3-Quinuclidinyl benzilate (-) isomer vs. (+) isomer (-) isomer has ~50x higher affinity Rat caudate nucleus synaptic membrane nih.gov
3-Diphenylacetyl quinuclidine (-) isomer vs. (+) isomer (-) isomer has 25x higher antispasmodic potency Not specified nih.gov

Computational Approaches to Pharmacophore Development

Computational chemistry has become an indispensable tool for rationalizing the complex SAR of muscarinic antagonists and for designing new, more selective ligands. Pharmacophore modeling, in particular, helps to distill the essential three-dimensional arrangement of chemical features required for biological activity.

A pharmacophore model for a muscarinic antagonist like this compound typically includes:

A positively charged or ionizable group, represented by the quinuclidine nitrogen, to interact with an anionic site on the receptor. temple.edu

A hydrogen bond acceptor, such as the ester carbonyl oxygen. temple.edu

One or more hydrophobic regions, provided by the phenyl rings of the benzilate group, which engage in van der Waals or hydrophobic interactions with non-polar pockets in the receptor.

Quantum mechanical calculations have been employed to understand the electronic properties and preferred conformations of these molecules. pnas.orgresearchgate.net These studies have shown that potent anticholinergic activity is related to specific, energetically favorable conformations that present the key functional groups in a spatial arrangement that is optimal for receptor binding. pnas.org Molecular modeling has also been used to compare novel compounds to standards like quinuclidinyl benzilate, leading to proposed modifications of existing pharmacophore models. nih.gov These computational methods are crucial in the early stages of drug discovery, allowing for the virtual screening of large compound libraries to identify new potential anticholinergic agents. dergipark.org.tr

Molecular Docking and Ligand-Based Pharmacophore Generation

Molecular docking and pharmacophore modeling are computational techniques crucial for understanding the interaction between a ligand and its target receptor. For analogs of QNB, these studies have been instrumental in elucidating the binding modes within the muscarinic acetylcholine receptors. nih.gov The general pharmacophore for muscarinic antagonists includes a cationic center (the protonated nitrogen of the quinuclidine ring), a hydrogen bond acceptor (the ester carbonyl), and hydrophobic regions (the phenyl rings of the benzilate).

Without experimental data or synthesized structures for this compound, any molecular docking or pharmacophore generation would be purely speculative. The introduction of an ethyl group at the 2-position of the quinuclidine ring would significantly alter the steric and conformational properties of the molecule compared to QNB. This modification could potentially influence the binding affinity and selectivity for different muscarinic receptor subtypes. However, without empirical data, no scientifically valid models can be constructed.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For muscarinic antagonists related to QNB, QSAR analyses have been performed to correlate physicochemical properties with their binding affinities. nih.gov These studies typically involve a series of analogs with systematic structural modifications.

A QSAR analysis for this compound cannot be conducted due to the lack of a data series of structurally related compounds with measured biological activities. The fundamental prerequisite for a QSAR study is a set of compounds with varying structural features and their corresponding biological responses. As no such data for 2-ethyl substituted quinuclidinyl benzilates have been reported, a QSAR model cannot be developed.

Mechanistic Investigations at the Cellular and Subcellular Level

Receptor Localization and Distribution Studies

Mapping of Muscarinic Receptor Distribution in Animal Tissues

Autoradiographic studies using [³H]QNB have been fundamental in mapping the distribution of muscarinic acetylcholine (B1216132) receptors (mAChRs) throughout the central nervous system of various animals, revealing a heterogeneous pattern of expression. In the rat brain, high densities of muscarinic receptors have been consistently identified in forebrain regions such as the cerebral cortex, caudate-putamen, hippocampus, and lateral septum. jneurosci.org In contrast, regions like the cerebellum exhibit very low levels of [³H]QNB binding. jneurosci.orgfrontiersin.org This distribution points to the significant role of muscarinic signaling in functions associated with these areas, including learning, memory, and motor control. researchgate.net

Comparative studies across different species have shown both similarities and differences in receptor distribution. For instance, both rat and gerbil brains show high concentrations of muscarinic receptors in the limbic system and basal ganglia. nih.gov However, distinct species-specific patterns are also evident, which can inform the selection of animal models for pharmacological studies. nih.gov The non-selective nature of [³H]QNB binding to all muscarinic receptor subtypes has made it an invaluable tool for determining the total receptor density, which can then be compared with more subtype-selective radioligands to parse out the distribution of individual M1-M5 receptors. frontiersin.orgnih.gov

The following table summarizes the relative distribution of muscarinic receptors in the rat brain as identified by [³H]QNB binding studies.

Brain RegionReceptor Density
Frontal CortexHigh
Parietal CortexHigh
Caudate-PutamenHigh
HippocampusHigh
Lateral SeptumHigh
Superior ColliculusModerate
CerebellumVery Low

Subcellular Localization of Receptor Binding Sites

Beyond the tissue level, investigations using [³H]QNB have clarified the location of muscarinic receptors within the cellular and subcellular architecture. These studies have confirmed that a significant population of mAChRs is localized to the plasma membrane. researchgate.net In studies on isolated cardiac myocytes from rats, the density of [³H]QNB binding sites on the cell surface was found to be substantial. nih.gov

Further research, particularly in neurons, has distinguished between plasma membrane-bound receptors and an intracellular pool. researchgate.net The hydrophobic nature of QNB allows it to permeate the cell membrane and bind to this internal population, which may represent newly synthesized receptors in the endoplasmic reticulum and Golgi apparatus or receptors undergoing trafficking. researchgate.net In contrast, hydrophilic antagonists are restricted to binding only the cell surface receptors. researchgate.net This differential binding has been a key pharmacological tool for studying the dynamics between these two receptor populations. Subcellular fractionation studies have also identified high densities of binding sites in fractions enriched with sarcolemma and sarcoplasmic reticulum, while mitochondria appear to lack specific binding sites. nih.gov

Effects on Downstream Signaling Pathways (e.g., Inhibition of cAMP Accumulation)

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that modulate various intracellular signaling cascades. The five subtypes are broadly categorized by the G proteins they couple with: M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. guidetopharmacology.orgd-nb.infomdpi.com The Gi/o pathway is characterized by the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). d-nb.infomdpi.com

As a muscarinic antagonist, 2-Ethyl-3-quinuclidyl benzilate blocks the effects of agonists like acetylcholine or carbachol. When an agonist binds to M2 or M4 receptors, the associated Gi protein inhibits adenylyl cyclase activity. mdpi.comnih.gov By binding to these receptors without activating them, QNB prevents this inhibitory signal. conicet.gov.ar This action has been demonstrated in various experimental systems where QNB reverses the agonist-induced suppression of cAMP accumulation. mdpi.comresearchgate.net This makes it a critical tool for isolating and studying the function of Gi/o-coupled muscarinic receptors and their role in cellular physiology.

Interactions with Intracellular Proteins Involved in Receptor Trafficking (e.g., Arrestins)

The lifecycle of a GPCR, including its desensitization and internalization, is tightly regulated by intracellular proteins, most notably arrestins. rsc.org Following agonist activation, GPCRs are phosphorylated, which promotes the binding of β-arrestins. nih.gov This interaction uncouples the receptor from its G protein, halting signaling, and targets the receptor for internalization into clathrin-coated pits. biologists.com

As a neutral antagonist, this compound does not induce the conformational change in the receptor that leads to its phosphorylation and subsequent arrestin binding. rsc.org By preventing agonist binding, QNB effectively blocks the entire downstream cascade of desensitization and internalization. aspet.org This property has been exploited experimentally to study the mechanisms of receptor trafficking. For example, in cells expressing M1 muscarinic receptors, the presence of an antagonist like QNB can stabilize the receptors at the cell surface, preventing agonist-induced internalization and allowing researchers to investigate the processes that regulate receptor density on the plasma membrane. biologists.com While QNB does not directly interact with arrestins, its ability to inhibit the agonist-receptor state that recruits arrestins makes it an invaluable negative control in studies of GPCR regulation. biologists.complos.org

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is essential for separating the target analyte from complex sample matrices, thereby enabling accurate identification and quantification. Both gas and liquid chromatography have been successfully applied to the analysis of this compound.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of 2-Ethyl-3-quinuclidyl benzilate can be challenging due to its polarity and potential for thermal degradation. Its hydrolysis product, 3-quinuclidinol (B22445) (3Q), is particularly difficult to detect by GC-MS, often yielding low, broad signals. nih.govosti.gov

To enhance volatility and improve chromatographic performance for GC-MS analysis, derivatization is a crucial step. This process chemically modifies the analyte to create a more suitable derivative for GC separation and detection.

Silylation: This is a common derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. mdpi.com For this compound and its metabolites, conversion to their TMS derivatives significantly improves their suitability for GC-MS analysis. researchgate.netoup.com The trimethylsilyl derivative of 3-quinuclidinyl benzilate produces a characteristic ion at m/z 255, which can be used for single-ion monitoring. researchgate.net

Trocylation: A specific method has been developed for the derivatization of the hydrolysis product, 3-quinuclidinol (3Q), using 2,2,2-trichloroethoxycarbonyl chloride (TrocCl). osti.gov This reaction is rapid, occurring within an hour at ambient temperature, and produces the 3Q-Troc derivative. nih.govosti.gov This derivative exhibits improved peak sharpness and a unique mass spectrum, allowing for unambiguous identification by electron ionization GC-MS. nih.govosti.gov

Derivatization StrategyReagentTarget Analyte(s)Key Advantage
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)This compound, 3-Quinuclidinol, Benzilic AcidImproves volatility and thermal stability for GC-MS. researchgate.netoup.com
Trocylation 2,2,2-Trichloroethoxycarbonyl chloride (TrocCl)3-Quinuclidinol (3Q)Creates a derivative (3Q-Troc) with enhanced peak sharpness and a unique mass spectrum for clear identification. nih.govosti.gov

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantification. ptb.deosti.govnih.gov It involves adding a known amount of an isotopically labeled version of the analyte (an internal standard) to the sample. osti.gov This "spike" experiences the same sample preparation effects and potential losses as the native analyte. ptb.de By measuring the ratio of the native analyte to the isotopically labeled standard using MS, a precise quantification can be achieved, compensating for variations in sample preparation and recovery. ptb.deresearchgate.net

A specific confirmatory test for human exposure to 3-quinuclidinyl benzilate (BZ) has been developed using IDMS with GC-MS. oup.com This method quantifies the parent compound as well as its major metabolites, 3-quinuclidinol and benzilic acid, in urine samples. oup.comjodrugs.com The analytes are first converted to their trimethylsilyl derivatives before analysis. oup.com The total imprecision of a single measurement using this method is approximately 15% of the value for each analyte. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a robust alternative to GC-MS, particularly for polar, non-volatile, or thermally labile compounds like this compound. researchgate.net This technique generally involves simpler sample preparation procedures compared to GC. researchgate.net

Solid-phase extraction (SPE) is a widely used sample preparation technique to clean up and concentrate analytes from complex matrices before chromatographic analysis. scharlab.comscioninstruments.comthermofisher.com The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com

For the analysis of this compound in biological samples like rat plasma, SPE using C18 cartridges has been effectively employed. nih.govresearchgate.net This reversed-phase sorbent retains the analyte while allowing polar matrix components to be washed away, resulting in a cleaner sample extract suitable for LC-MS/MS analysis. scioninstruments.comnih.gov The selection of the appropriate SPE sorbent depends on the properties of the analyte and the sample matrix. scioninstruments.comchromatographyonline.com

SPE StepPurposeTypical Solvents/Actions
Conditioning To activate the sorbent functional groups and create a suitable environment for sample loading. youtube.comAn organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer). youtube.com
Loading To apply the sample to the SPE cartridge where the analyte is retained on the sorbent. youtube.comThe sample, often diluted with a suitable buffer or solvent, is passed through the cartridge. thermofisher.com
Washing To remove unwanted matrix components (interferences) that may have been retained. youtube.comA solvent or solution that is strong enough to elute interferences but weak enough to leave the analyte on the sorbent. youtube.com
Elution To recover the analyte of interest from the sorbent. thermofisher.comyoutube.comA solvent strong enough to disrupt the analyte-sorbent interaction and elute the compound. thermofisher.com

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that generates ions from macromolecules or polar molecules with minimal fragmentation. nih.govresearchgate.net It is well-suited for analyzing compounds like this compound in liquid solutions.

For high sensitivity and selectivity, tandem mass spectrometry is operated in Selective Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM). wikipedia.orgresearchgate.net In SRM, the first mass spectrometer (Q1) is set to select a specific precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) is then set to monitor for a specific fragment ion (product ion) that is characteristic of the analyte. wikipedia.org This precursor-to-product ion transition is highly specific to the target compound, significantly reducing background noise and improving detection limits. researchgate.net

A validated LC-MS/MS method for determining this compound in rat plasma utilizes ESI in positive ion mode with SRM. nih.govresearchgate.net This method demonstrated high selectivity and sensitivity, with a limit of detection of 0.2 ng/mL and a limit of quantification of 0.5 ng/mL. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Radioligand Binding Assays for Receptor Quantification in Research Samples

Radioligand binding assays are a fundamental tool for studying receptor pharmacology, allowing for the direct measurement of receptor density and affinity. nih.gov These assays utilize a radiolabeled compound (a radioligand) that binds specifically to the receptor of interest. By measuring the amount of bound radioligand, researchers can quantify the number of receptors in a given tissue or cell preparation. nih.govresearchgate.net

Utilization of Radiolabeled Quinuclidinyl Benzilates as Reporter Ligands

Quinuclidinyl benzilate (QNB), a potent muscarinic antagonist, and its derivatives are frequently used as radioligands to study muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govahajournals.org The high affinity of these compounds for mAChRs makes them ideal probes for receptor binding studies. ahajournals.org

One of the most commonly employed radiolabeled forms is tritiated quinuclidinyl benzilate ([3H]QNB). ahajournals.orgnih.gov This ligand has been instrumental in characterizing mAChRs in various tissues, including the brain, heart, and lungs. nih.govahajournals.orgnih.gov For instance, studies have successfully used [3H]QNB to investigate muscarinic receptors in rat brain slices and homogenates, revealing differences in binding properties between these preparations. nih.gov It has also been used to characterize mAChRs in swine tracheal smooth muscle and rat uterus. researchgate.netnih.gov

Another radiolabeled form is the iodinated derivative, [125I]-QNB. While offering a higher specific activity, its suitability as a ligand has been questioned in some contexts. A comparative study on human peripheral lung muscarinic receptors found that while both [3H]-QNB and [125I]-QNB bound specifically, the binding characteristics of [125I]-QNB were not consistent with the expected pharmacology of muscarinic receptors. nih.gov The study concluded that the tritiated form is the more appropriate choice for studying these specific receptors. nih.gov In vivo studies have also suggested that the bulky iodine substitution in (R,R)-[125I]IQNB may reduce its subtype selectivity compared to [3H]QNB. nih.gov

Other radiolabeled analogs, such as 3-quinuclidinyl 4-iodobenzilate (4-IQNB), have also been developed and tested for their potential in in vivo receptor binding studies. snmjournals.org Furthermore, the development of ligands like the iodinated IQNP, based on IQNB, and other analogues suitable for positron emission tomography (PET) with isotopes like carbon-11, fluorine-18, and bromine-76, highlights the ongoing efforts to create more versatile tools for imaging muscarinic receptors. nih.gov

The choice of the specific radiolabeled quinuclidinyl benzilate depends on the experimental goals and the receptor subtype being investigated. For example, in vivo studies have shown that [3H]QNB exhibits a degree of selectivity for the m2 subtype of muscarinic receptors. nih.gov

Table 1: Comparison of Radiolabeled Quinuclidinyl Benzilate Ligands

Ligand Isotope Common Applications Key Findings
[3H]QNB Tritium (B154650) (³H) In vitro and in vivo characterization of muscarinic receptors in various tissues. ahajournals.orgnih.govnih.govresearchgate.netnih.gov Considered a reliable ligand for studying muscarinic receptors in many tissues, including human peripheral lung. nih.gov Exhibits some in vivo selectivity for the m2 receptor subtype. nih.gov
[125I]QNB Iodine-125 (B85253) Investigated for use in receptor binding assays due to higher specific activity. nih.gov Showed anomalous binding characteristics in human peripheral lung muscarinic receptors compared to [3H]QNB. nih.gov The bulky iodine atom may affect subtype selectivity. nih.gov
4-IQNB Iodine-125 Developed for in vivo receptor binding studies. snmjournals.org Demonstrated to bind to muscarinic acetylcholine receptors in vivo. snmjournals.org
IQNP Iodine-123/125 Developed as an alternative to IQNB for SPECT and PET imaging. nih.gov Offers potential advantages in preparation and brain uptake. nih.gov

Methodologies for Determining Receptor Binding Parameters (e.g., Bmax, Kd)

The primary goal of radioligand binding assays is to determine key parameters that describe the interaction between the ligand and the receptor. These include the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). uah.essci-hub.se

Bmax (Maximum Receptor Density): This parameter represents the total concentration of receptors in the sample, typically expressed as femtomoles (fmol) per milligram of protein or picomoles per gram of tissue. uah.essci-hub.se

Kd (Equilibrium Dissociation Constant): This value reflects the affinity of the radioligand for the receptor. It is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. uah.essci-hub.se

These parameters are determined through saturation binding experiments . In these experiments, tissue homogenates, cell membranes, or intact cells are incubated with increasing concentrations of the radioligand until saturation is reached, meaning all specific binding sites are occupied. nih.govresearchgate.net To distinguish between specific binding to the receptor of interest and non-specific binding to other components, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand. uah.es This unlabeled ligand will displace the radioligand from the specific receptor sites, leaving only the non-specific binding. Specific binding is then calculated by subtracting the non-specific binding from the total binding. uah.es

The resulting data, plotting specific binding against the concentration of free radioligand, typically forms a hyperbolic curve. uah.es This data is then analyzed using non-linear regression analysis to fit the data to a one-site binding model, from which the Bmax and Kd values are derived. nih.govuah.es

For example, in a study characterizing muscarinic receptors in the human peripheral lung, data from multiple equilibrium binding experiments with [3H]-QNB were analyzed using the computer modeling program LIGAND. nih.gov This analysis revealed a single affinity binding site with a Kd of 46 ± 9 pM and a Bmax of 34 ± 3 fmol/mg protein. nih.gov Similarly, studies on rat cerebral cortex membranes using [3H]quinuclidinyl benzilate identified two distinct pools of receptors with different affinities and densities. nih.gov

Table 2: Representative Receptor Binding Parameters Determined Using Quinuclidinyl Benzilate Radioligands

Tissue/Cell Type Radioligand Bmax (fmol/mg protein) Kd (pM) Reference
Human Peripheral Lung [3H]-QNB 34 ± 3 46 ± 9 nih.gov
Human Peripheral Lung [125I]-QNB 0.62 ± 0.06 0.27 ± 0.32 nih.gov
Rat Cerebral Cortex Membrane (High-affinity site) [3H]quinuclidinyl benzilate 712 430 nih.gov
Rat Cerebral Cortex Membrane (Low-affinity site) [3H]quinuclidinyl benzilate 677 2830 nih.gov
Rat Uterus [3H]quinuclidinyl benzilate 3 63 nih.gov

Compound Names Mentioned:

this compound

Quinuclidinyl benzilate (QNB)

[3H]Quinuclidinyl benzilate ([3H]QNB)

[125I]-Quinuclidinyl benzilate ([125I]-QNB)

(R,R)-[125I]IQNB

3-Quinuclidinyl 4-iodobenzilate (4-IQNB)

IQNP

Metabolic Studies and Biotransformation Pathways in Preclinical Models

Elucidation of Metabolic Transformations

The biotransformation of BZ involves several key pathways, leading to the formation of various metabolites. The primary transformation is the cleavage of its ester bond, though other oxidative pathways also play a crucial role.

The most prominent metabolic transformation of BZ is the hydrolysis of its ester linkage. usgovcloudapi.net This reaction cleaves the parent compound into two major, less toxic metabolites: Benzilic Acid and 3-Quinuclidinol (B22445) . usgovcloudapi.netresearchgate.net This hydrolytic cleavage effectively detoxifies the compound, as the resulting products have significantly lower toxicity compared to the parent BZ molecule. nih.gov Studies have confirmed that these two hydrolysis products are the main metabolites found in biological samples, such as urine, following exposure to BZ. researchgate.net

The biotransformation of BZ is a multi-step process involving several enzymatic systems, primarily categorized into Phase I and Phase II reactions.

Phase I Metabolism: Initial metabolic processes are dominated by two main enzymatic pathways:

Ester Hydrolysis: Hepatic esterases, enzymes located primarily in the liver, are responsible for the hydrolysis of BZ into Benzilic Acid and 3-Quinuclidinol.

Oxidative Metabolism: Beyond simple hydrolysis, BZ undergoes significant oxidative metabolism mediated by the cytochrome P450 (CYP450) enzyme system. nih.gov In vitro experiments using human liver microsomes have identified N-oxidation of the quinuclidine (B89598) ring as a principal metabolic pathway. nih.gov Other oxidative reactions include hydroxylation. nih.gov Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3 found in kidney and liver microsomes, are also involved in the N-oxygenation of the quinuclidine structure. dntb.gov.ua

Phase II Metabolism: Following the initial oxidative modifications by Phase I enzymes, the resulting metabolites can undergo further transformation through Phase II conjugation reactions. These pathways include O-glucuronosylation and O-methylation , which enhance the water solubility of the metabolites and facilitate their excretion from the body. nih.gov A comprehensive screening in rats identified 26 new metabolites related to these sequential CYP450 and Phase II pathways. nih.gov

In Vitro Metabolic Stability Assays

To assess the metabolic fate of BZ without using live animal models, researchers employ in vitro assays. These studies typically use liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like the CYP450 system.

Studies performed with isolated human liver microsomes have been crucial in elucidating the specific metabolic pathways in humans. nih.gov These in vitro experiments revealed that N-oxidation is the principal biotransformation pathway in human hepatic tissue. nih.gov Such assays provide valuable data on the compound's intrinsic clearance and the specific enzymes involved, allowing for a comparison of metabolic pathways across different species.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Ethyl-3-quinuclidyl benzilate. These methods provide a detailed picture of the molecule's electronic distribution and three-dimensional structure.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. While specific ab initio or DFT studies focused solely on this compound are not extensively detailed in the provided search results, the principles of these methods can be applied to understand its characteristics. For the related compound, 3-quinuclidinyl benzilate, electrostatic potential maps have been calculated to understand its interaction with cholinergic receptors. researchgate.netpnas.org These calculations help in identifying the spatial and electronic requirements for receptor binding. researchgate.netpnas.org

For instance, DFT calculations could be employed to determine optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO) of this compound. This information is vital for understanding its stability and reactivity.

Computational PropertyPredicted Significance for this compound
Optimized Geometry Determines the most stable three-dimensional arrangement of atoms, influencing how the molecule fits into a receptor's binding site.
Mulliken Atomic Charges Indicates the distribution of electron density across the molecule, highlighting regions that are likely to engage in electrostatic interactions with a receptor.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the molecule's chemical reactivity and stability.

Quantum chemical calculations are instrumental in predicting how this compound will interact with other molecules, particularly its target receptors. The electrostatic potential map of a molecule, for example, reveals regions that are attractive or repulsive to other charged entities. researchgate.netpnas.org For the related compound 3-quinuclidinyl benzilate, studies have shown that the bulky quinuclidine (B89598) structure can interfere with the intrinsic activity of the drug. pnas.org

The transition from acetate (B1210297) to benzilate esters in related compounds leads to increased molecular rigidity and the addition of hydrophobic groups, which are believed to enhance antagonistic properties by preventing structural rearrangements in the drug-receptor complex and by facilitating additional binding in peripheral receptor regions. pnas.org These principles suggest that the ethyl group in this compound could further influence these interactions.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how this compound interacts with its biological targets over time. These simulations can reveal the conformational changes that occur upon binding and the specific interactions that stabilize the ligand-receptor complex.

While specific MD simulation studies on this compound are not detailed in the search results, research on similar molecules provides a framework for understanding its likely behavior. For example, MD simulations of cannabimimetic indoles have shown that ligand conformation can "switch" to release strain energy and achieve a lower energy state, which can act as a "steric trigger" for receptor interaction. mdpi.comresearchgate.net It is plausible that this compound undergoes similar conformational adjustments within a receptor's binding pocket to optimize its fit and interactions.

The binding of ligands like 3-quinuclidinyl benzilate to muscarinic receptors has been characterized as a multi-step process. elsevierpure.com An initial rapid pre-equilibrium is followed by a slower, ligand-induced conformational change of the receptor-ligand complex. elsevierpure.com Studies on related compounds suggest that interactions within the binding pocket can be complex, with the possibility of ligands binding to secondary, lower-affinity sites at high concentrations, which can alter the properties of the primary high-affinity site. elsevierpure.com

The binding of antagonists like this compound is thought to involve interactions that prevent the conformational changes in the receptor protein that are normally induced by an agonist. researchgate.net The bulky and hydrophobic nature of the benzilate group likely plays a significant role in stabilizing the inactive conformation of the receptor. pnas.org

Chemoinformatics and Database Analysis for Ligand-Based Virtual Screening and Property Prediction

Chemoinformatics tools and public databases are invaluable for identifying new ligands and predicting their properties based on the structures of known active compounds.

Public databases such as PubChem and ChEMBL contain a wealth of information on chemical compounds, including their structures, properties, and biological activities. nih.govwikipedia.orgguidetopharmacology.org For instance, the IUPHAR/BPS Guide to PHARMACOLOGY provides curated data on ligands and their targets, including information on 3-quinuclidinyl benzilate's activity as a non-selective antagonist of muscarinic receptors. guidetopharmacology.org

Ligand-based virtual screening could be used to identify molecules with similar properties to this compound. This involves searching chemical databases for compounds with similar structural features or predicted properties, which could then be tested for similar biological activity.

Database/ToolApplication for this compound Research
PubChem Provides comprehensive information on the chemical and physical properties, synonyms, and identifiers of this compound. nih.gov
ChEMBL Contains bioactivity data for compounds, which can be used to understand the structure-activity relationships of related molecules. wikipedia.org
IUPHAR/BPS Guide to PHARMACOLOGY Offers detailed pharmacological data on related ligands like 3-quinuclidinyl benzilate, aiding in the understanding of its mechanism of action. guidetopharmacology.org
NIST WebBook Provides access to chemical and physical data, including mass spectra, for related compounds. nist.gov

Future Directions and Emerging Research Avenues

Development of Novel Research Tools and Pharmacological Probes

A significant area of future research involves the creation of new chemical tools derived from the quinuclidinyl benzilate scaffold. These tools are essential for probing the intricate workings of biological systems.

One key development is the synthesis of radiolabeled versions of quinuclidinyl benzilate analogs. For instance, radiolabeled N-methyl-3-piperidyl benzilate has been instrumental in mapping the distribution of muscarinic acetylcholine (B1216132) receptors in the brain through techniques like positron emission tomography (PET). iiab.me Similarly, tritiated quinuclidinyl benzilate ([³H]QNB) has been widely used in laboratory settings to study receptor binding and kinetics in various brain regions. nih.govnih.gov The development of novel fluorescent probes is another promising avenue. Recently, a fluorescent microsphere-based immunochromatographic assay was developed for the sensitive and quantitative detection of 3-quinuclidinyl benzilate and clidinium (B1194167) bromide in biological samples, showcasing the potential for new diagnostic and monitoring tools. nih.gov

The synthesis of a broad range of analogs of 3-quinuclidinyl benzilate (QNB) with varying affinities for the muscarinic receptor has also been a focus. nih.gov These analogs, which include modifications like halogen substitutions on the phenyl rings or replacement of a phenyl ring with an alkyl group, provide a valuable library of compounds for structure-activity relationship (SAR) studies. nih.gov Such studies are crucial for understanding how subtle chemical changes affect biological activity and for designing more selective and potent pharmacological probes.

Exploration of Alternative Receptor Targets and Signaling Mechanisms

While the primary target of quinuclidinyl benzilates is the muscarinic acetylcholine receptor, emerging research is beginning to explore their interactions with other receptors and signaling pathways. wikipedia.orgguidetopharmacology.org This expansion of focus could reveal new therapeutic possibilities and a more complete picture of their pharmacological profiles.

The non-selective nature of compounds like 3-quinuclidinyl benzilate, which binds to all subtypes of muscarinic receptors (M1-M5), has spurred research into developing more selective ligands. mmsl.czresearchgate.net Understanding the structural and functional diversity among muscarinic receptor subtypes is key to designing drugs that can target specific disease processes while minimizing side effects. unibo.it For example, the M1 and M3 receptors are implicated in salivary gland function, while M2 and M3 receptors are crucial for gastrointestinal motility. temple.edu

Advanced Computational Approaches in Rational Drug Design and Discovery

The advent of powerful computational tools is revolutionizing drug discovery, and the study of quinuclidinyl benzilates is no exception. These methods allow researchers to model and predict molecular interactions with unprecedented accuracy, accelerating the design of new and improved compounds. nih.govacs.org

Homology modeling and ligand docking are key computational techniques being applied to quinuclidinyl benzilates and their receptor targets. nih.gov These methods allow scientists to build three-dimensional models of receptors and predict how different ligands will bind to them, even in the absence of experimentally determined structures. researchgate.netnih.govfrontiersin.orgnih.gov This is particularly valuable for GPCRs, which are notoriously difficult to crystallize. nih.govacs.org

Machine learning and artificial intelligence are also emerging as powerful tools for exploring the vast chemical space of potential drug candidates. skoltech.ru By analyzing large datasets of chemical structures and their biological activities, these algorithms can identify patterns and predict the properties of new molecules, guiding the synthesis of novel quinuclidinyl benzilate derivatives with desired characteristics. skoltech.ru These computational approaches not only speed up the discovery process but also provide a deeper understanding of the structure-activity relationships that govern ligand-receptor interactions.

Interdisciplinary Research Integrating Chemical Biology and Systems Pharmacology for Quinuclidinyl Benzilates

The future of research into quinuclidinyl benzilates will increasingly rely on a holistic, interdisciplinary approach that combines the principles of chemical biology and systems pharmacology. researchgate.netuni-luebeck.de This integrated perspective aims to understand how these compounds affect complex biological systems, from the molecular level to the whole organism.

Chemical biology provides the tools—the synthesized molecules and probes—to perturb and study biological processes. unibo.it Systems pharmacology, on the other hand, uses computational and experimental methods to analyze the complex network of interactions that occur when a drug is introduced into a biological system. researchgate.net

By combining these disciplines, researchers can move beyond a single-target view of drug action and embrace the concept of polypharmacology, which recognizes that many drugs interact with multiple targets. uni-luebeck.de This is particularly relevant for compounds like quinuclidinyl benzilates, which have the potential to interact with various receptors and signaling pathways. researchgate.netnih.govfrontiersin.org This interdisciplinary approach will be crucial for identifying new therapeutic uses for these compounds, understanding their potential side effects, and ultimately developing safer and more effective medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.